molecular formula C19H21N3O B4412624 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B4412624
M. Wt: 307.4 g/mol
InChI Key: KAHOSAYSNBETEF-UHFFFAOYSA-N
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Description

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-4-22-17-11-6-5-10-16(17)21-18(22)14(3)20-19(23)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHOSAYSNBETEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The ethyl group can be introduced through alkylation reactions using ethyl halides. The final step involves the acylation of the benzimidazole derivative with 3-methylbenzoyl chloride under basic conditions to yield the target compound .

Mechanism of Action

The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells. Additionally, the compound can inhibit enzymes involved in microbial and parasitic metabolism, contributing to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide can be compared with other benzimidazole derivatives, such as:

What sets this compound apart is its unique combination of an ethyl group and a 3-methylbenzamide moiety, which enhances its pharmacological properties and broadens its range of applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide
Reactant of Route 2
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N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide

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